molecular formula C16H13NO3S B1603705 4-(Naphthalen-2-ylamino)benzenesulfonic acid CAS No. 859961-96-9

4-(Naphthalen-2-ylamino)benzenesulfonic acid

Cat. No.: B1603705
CAS No.: 859961-96-9
M. Wt: 299.3 g/mol
InChI Key: NREPNHDVTUIDQF-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylamino)benzenesulfonic acid (CAS 859961-96-9) is an organic sulfur-containing compound with the molecular formula C16H13NO3S and a molecular weight of 299.34 g/mol . It is characterized by a naphthalene group linked by an amino bridge to a benzenesulfonic acid group. As a specialized chemical, it is intended for research and development purposes only. Compounds with similar structural features, particularly those containing a benzenesulfonic acid group, are of significant interest in the development of novel separation materials for analytical chemistry . For instance, research indicates that polymers incorporating sulfonated aromatic monomers can exhibit valuable properties for chromatographic applications, such as providing π-π interactions, hydrophilic interactions, and ion-exchange capabilities . These interactions can be leveraged in techniques like capillary electrochromatography (CEC) for the efficient separation of complex mixtures including thiourea compounds, benzene series, phenols, anilines, and sulfonamides . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(naphthalen-2-ylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,17H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREPNHDVTUIDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612284
Record name 4-[(Naphthalen-2-yl)amino]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859961-96-9
Record name 4-[(Naphthalen-2-yl)amino]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination via Sulfonic Aniline and Naphthalene Derivatives

One effective method involves the nucleophilic aromatic substitution reaction between sulfonic acid-substituted aniline derivatives and naphthalene-based electrophiles under controlled conditions. This approach is supported by literature on related benzenesulfonic acid derivatives where sulfonic aniline (such as 4-aminobenzenesulfonic acid) is reacted with naphthalene derivatives to form the target amino linkage.

  • Reaction Conditions: Typically, the reaction is conducted in organic solvents such as dichloromethane or dimethylformamide (DMF) with an organic base like N,N-diisopropylethylamine (DIPEA) to facilitate amine coupling.
  • Activation of Carboxylic Acids: When carboxylic acid groups are present on the naphthalene moiety, they are converted to acyl chlorides using thionyl chloride, which then react with sulfonic aniline to form amide linkages.
  • Yields: This method generally provides moderate to high yields (above 70%) when optimized.

Sulfonation of Aminonaphthalene

An alternative route involves sulfonation of 2-aminonaphthalene to introduce the sulfonic acid group directly onto the naphthalene ring, followed by coupling with aniline derivatives. However, this method is less commonly used for the target compound due to regioselectivity challenges and lower yields.

Use of Isocyanates for Urea Linkage Formation

In some synthetic designs, isocyanates derived from naphthalene carboxylic acids are reacted with sulfonic anilines to form urea-linked benzenesulfonic acid derivatives. This method yields compounds with urea linkages rather than simple amines but is relevant for structurally related compounds.

  • Reaction Conditions: Isocyanates react readily with amines at room temperature, often in dichloromethane, producing high yields (>80%).
  • Product Isolation: The products are often isolated as organic base salts (e.g., DIPEA salts) to improve solubility and stability.

Detailed Research Findings and Data

A comprehensive study on benzenesulfonic acid derivatives, including amino-substituted naphthalene compounds, provides insight into the synthetic methods and their efficiencies:

Preparation Method Key Reagents Solvent Temperature Yield (%) Notes
Direct amination of sulfonic aniline with naphthalene acyl chloride 4-aminobenzenesulfonic acid, naphthalene carboxylic acid (converted to acyl chloride with thionyl chloride) DCM, DIPEA Room temperature 70-85 Formation of amide linkage; DIPEA salt formation
Reaction of sulfonic aniline with naphthalene isocyanates Sulfonic aniline, naphthalene isocyanate DCM Room temperature >80 Formation of urea linkage; high purity products
Sulfonation of 2-aminonaphthalene followed by amination 2-aminonaphthalene, sulfuric acid or oleum High boiling solvents (e.g., phosphoric acid) 140-250°C Moderate Regioselectivity challenges; less common

Table 1: Summary of Synthetic Routes and Yields

Method Reaction Type Advantages Limitations
Direct amination with acyl chloride intermediate Amide bond formation High yield, good purity, scalable Requires preparation of acyl chloride, moisture sensitive
Isocyanate coupling Urea bond formation Mild conditions, high yields Produces urea derivatives, not simple amines
Sulfonation of aminonaphthalene Electrophilic sulfonation Direct sulfonation on naphthalene Harsh conditions, lower selectivity, moderate yield

Critical Notes on Reaction Parameters

  • Solvent Selection: Organic solvents with boiling points above 140°C (e.g., xylene, chlorobenzene) are preferred for sulfonation steps to ensure high conversion rates without decomposition.
  • Temperature Control: Sulfonation reactions require elevated temperatures (140-250°C), whereas amide or urea formations proceed efficiently at room temperature.
  • Base Usage: Organic bases like DIPEA are essential to neutralize acids formed during coupling reactions and to stabilize the product as salts.
  • Purification: Final products are often isolated by solvent evaporation followed by ether washing to remove impurities and isolate stable salt forms.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted naphthylamine compounds. These products have diverse applications in various fields .

Scientific Research Applications

4-(Naphthalen-2-ylamino)benzenesulfonic acid is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined naphthalene and benzenesulfonic acid moieties, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Biological Activity

4-(Naphthalen-2-ylamino)benzenesulfonic acid, a compound with significant biological relevance, has been the subject of various studies due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesis, and relevance in scientific research.

This compound is synthesized through a reaction between naphthylamine and benzenesulfonyl chloride, typically in the presence of a base such as sodium hydroxide. The synthesis involves controlled conditions to ensure the formation of the sulfonic acid group, followed by purification via recrystallization.

The compound exhibits its biological activity primarily through interactions with proteins and enzymes. It alters their functions by binding via hydrogen bonding, hydrophobic interactions, and electrostatic forces. This mechanism is critical in pathways involving signal transduction and metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a lead compound in drug development for infectious diseases.

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with inflammatory pathways, potentially reducing inflammation in various biological contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cell Cycle Analysis :
    • In cellular assays, treatment with this compound resulted in cell cycle arrest at the G2/M phase in HeLa cells. This effect was accompanied by increased apoptosis markers, indicating its role in modulating cell proliferation and survival .
  • Signal Transduction Modulation :
    • The compound has been identified as a modulator of the calcineurin-NFAT signaling pathway, crucial for T-cell activation. Inhibitory effects on NFAT nuclear translocation were observed, highlighting its potential in immunological research .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityPotency
1-NaphthylamineC10H9NAntimicrobialModerate
2-NaphthylamineC10H9NAntimicrobialModerate
This compoundC13H11N1O3SAntimicrobial, Anti-inflammatoryHigh

This table illustrates how this compound compares to similar compounds in terms of structure and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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